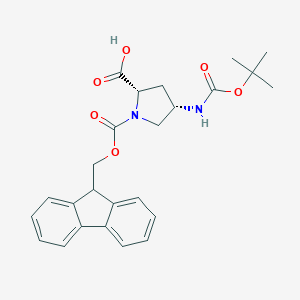

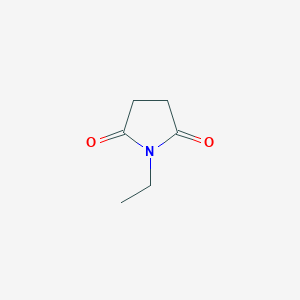

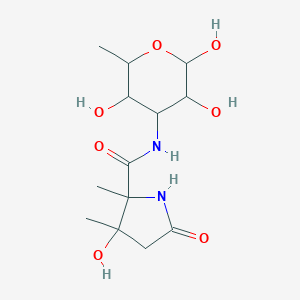

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).

Chemical Reactions and Properties

The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).

Aplicaciones Científicas De Investigación

Pyrrolidine-Based Compounds in Drug Discovery

Pyrrolidine rings, including structures similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, are prevalent in medicinal chemistry due to their versatility and presence in biologically active compounds. These structures are explored for various pharmacological targets owing to their unique 3D shape, stereochemistry, and ability to engage in specific molecular interactions. For instance, pyrrolidine derivatives have been studied for their roles in enhancing central nervous system activity, among other therapeutic benefits (Li Petri et al., 2021).

Functionalization and Biological Activity

The functionalization of pyrrolidine rings, including fluorination or other modifications, is a strategy to modulate the biological activity of these compounds. Research into the fluorination of TiO2, for example, shows the potential for creating photocatalytic materials for environmental applications. Although not directly related, this highlights the broader context of how functional groups affect the properties and applications of a compound (Li et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

269078-69-5 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)